molecular formula C15H16F3N3O4 B4936864 [5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone

[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone

Cat. No.: B4936864
M. Wt: 359.30 g/mol
InChI Key: JVFIWILEOKAEKK-UHFFFAOYSA-N
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Description

[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with tert-butyl, hydroxy, and trifluoromethyl groups, as well as a nitrophenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-keto ester under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl, hydroxy, and trifluoromethyl groups can be introduced through various substitution reactions. For example, tert-butyl groups can be added via Friedel-Crafts alkylation, while hydroxy groups can be introduced through hydroxylation reactions.

    Attachment of the Nitrophenyl Methanone Moiety: This step involves the coupling of the pyrazole ring with a nitrophenyl methanone derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target due to its electron-withdrawing properties, which can stabilize the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, distinguishes it from many other compounds, as it can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4/c1-13(2,3)14(23)8-11(15(16,17)18)19-20(14)12(22)9-4-6-10(7-5-9)21(24)25/h4-7,23H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFIWILEOKAEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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